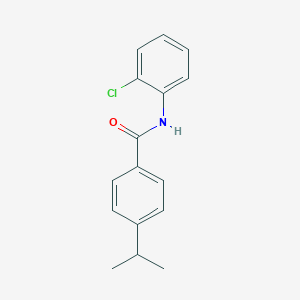

N-(2-chlorophenyl)-4-isopropylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H16ClNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |

InChI Key |

XKBFKRBFVXCBBS-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Protocol for N-(2-chlorophenyl)-4-isopropylbenzamide: A Technical Guide

This document provides a comprehensive guide for the synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol is based on established methods for amide bond formation, specifically the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.

Reaction Scheme:

The synthesis is a two-step process:

-

Formation of 4-isopropylbenzoyl chloride: 4-isopropylbenzoic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.

-

Amide Formation: The resulting 4-isopropylbenzoyl chloride is reacted with 2-chloroaniline to form the desired N-(2-chlorophenyl)-4-isopropylbenzamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Step | Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1 | 4-isopropylbenzoic acid | 164.20 | 1.64 g | 10.0 | 1.0 |

| 1 | Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 | 1.5 |

| 1 | Toluene | - | 20 mL | - | - |

| 2 | 4-isopropylbenzoyl chloride | 182.65 | ~1.83 g | 10.0 | 1.0 |

| 2 | 2-chloroaniline | 127.57 | 1.28 g | 10.0 | 1.0 |

| 2 | Dichloromethane (DCM) | - | 30 mL | - | - |

| 2 | Triethylamine (TEA) | 101.19 | 1.7 mL | 12.0 | 1.2 |

Detailed Experimental Protocols

Step 1: Synthesis of 4-isopropylbenzoyl chloride

This procedure is adapted from the general method for converting carboxylic acids to acyl chlorides using thionyl chloride[1].

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.64 g (10.0 mmol) of 4-isopropylbenzoic acid in 20 mL of toluene.

-

Carefully add 1.1 mL (15.0 mmol) of thionyl chloride to the solution.

-

Heat the reaction mixture to reflux and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

This protocol is based on the Schotten-Baumann reaction conditions for amide synthesis[1][2].

Materials:

-

Crude 4-isopropylbenzoyl chloride from Step 1

-

2-chloroaniline

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask

-

Separatory funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve 1.28 g (10.0 mmol) of 2-chloroaniline in 30 mL of dichloromethane in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

To this solution, add the crude 4-isopropylbenzoyl chloride (~1.83 g, 10.0 mmol) prepared in the previous step.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add 1.7 mL (12.0 mmol) of triethylamine to the reaction mixture.

-

Continue stirring at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(2-chlorophenyl)-4-isopropylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for N-(2-chlorophenyl)-4-isopropylbenzamide.

Caption: Synthetic pathway for N-(2-chlorophenyl)-4-isopropylbenzamide.

References

An In-depth Technical Guide to N-(2-chlorophenyl)-4-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-chlorophenyl)-4-isopropylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document presents its fundamental chemical properties, a proposed synthetic route, and an analysis of its potential biological activities based on data from structurally related compounds. The information is intended to serve as a foundational resource for researchers investigating this and similar molecules. This guide includes a detailed, adaptable experimental protocol for its synthesis, a compilation of quantitative biological data from analogous compounds, and a hypothesized mechanism of action visualized through a signaling pathway diagram.

Chemical Identity and Structure

The compound N-(2-chlorophenyl)-4-isopropylbenzamide is systematically named according to IUPAC nomenclature, which clarifies its precise chemical structure.

IUPAC Name: N-(2-chlorophenyl)-4-(propan-2-yl)benzamide

Chemical Formula: C₁₆H₁₆ClNO

Molecular Weight: 273.76 g/mol

Structure:

Figure 1: Chemical structure of N-(2-chlorophenyl)-4-isopropylbenzamide.

Proposed Synthesis and Experimental Protocols

General Synthesis Workflow

The proposed synthesis involves the reaction of 4-isopropylbenzoyl chloride with 2-chloroaniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 2: Proposed synthetic workflow for N-(2-chlorophenyl)-4-isopropylbenzamide.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar N-substituted benzamides and should be optimized for the specific reactants.

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-chloroaniline

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Formation of 4-isopropylbenzoyl chloride:

-

To a solution of 4-isopropylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-isopropylbenzoyl chloride, which can be used directly in the next step.

-

-

Amide Bond Formation:

-

Dissolve 2-chloroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield N-(2-chlorophenyl)-4-isopropylbenzamide.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Quantitative Data (from Analogous Compounds)

Direct biological data for N-(2-chlorophenyl)-4-isopropylbenzamide is not currently published. However, by examining data from structurally similar compounds, we can infer potential areas of biological activity. Substituted benzamides are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

Table 1: Quantitative Biological Data for Structurally Related Benzamide Derivatives

| Compound/Derivative Class | Target/Activity | IC₅₀ / MIC | Reference |

| N-(2-chlorophenyl) acetamide derivative | Anticonvulsant Activity | Not specified | [1] |

| Benzamide derivatives | Hedgehog Signaling Pathway Inhibitors | Nanomolar IC₅₀ values | [2][3] |

| N-aryl benzamides | Histone Deacetylase (HDAC) Inhibitors | IC₅₀ values in the micromolar range | [4] |

| N-(2-hydroxy-4-nitrophenyl)benzamide | Antibacterial (B. subtilis) | MIC: 3.9 µg/mL | [5] |

| N-(4-chlorophenyl)benzamide derivative | Anti-HBV Activity | IC₅₀: 1.99 µM (wild-type) | [6] |

Note: The data presented in this table is for structurally related compounds and not for N-(2-chlorophenyl)-4-isopropylbenzamide itself. It is intended to guide future research into the potential biological activities of the title compound.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known mechanisms of action for various benzamide derivatives, a plausible hypothesis for the biological activity of N-(2-chlorophenyl)-4-isopropylbenzamide could be the inhibition of key cellular enzymes or signaling pathways. For instance, many benzamides function as inhibitors of enzymes like histone deacetylases (HDACs) or inosine monophosphate dehydrogenase (IMPDH).[4][7] Another potential mechanism, given the activity of similar compounds, is the modulation of signaling pathways such as the Hedgehog pathway.[2][3]

Below is a conceptual diagram of the Hedgehog signaling pathway, a potential target for benzamide derivatives.

Figure 3: Hypothesized mechanism of action via inhibition of the Hedgehog signaling pathway.

Conclusion and Future Directions

N-(2-chlorophenyl)-4-isopropylbenzamide represents a molecule with potential for further investigation in the field of drug discovery. While direct experimental data is lacking, the information compiled in this guide from related compounds suggests that its synthesis is feasible through standard organic chemistry techniques and that it may possess interesting biological activities, potentially as an enzyme inhibitor or a modulator of key signaling pathways.

Future research should focus on the following:

-

The successful synthesis and full characterization of N-(2-chlorophenyl)-4-isopropylbenzamide.

-

In vitro screening against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

-

Enzymatic assays to determine if it inhibits targets common to benzamide derivatives, such as HDACs or IMPDH.

-

Further investigation into its effects on signaling pathways like the Hedgehog pathway.

This technical guide serves as a starting point for these future investigations, providing the necessary foundational information for researchers to build upon.

References

- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(2-chlorophenyl)-4-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a substituted benzamide derivative. The solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. This document outlines the predicted solubility of N-(2-chlorophenyl)-4-isopropylbenzamide in various solvents and provides a general methodology for its experimental determination.

The structure of N-(2-chlorophenyl)-4-isopropylbenzamide incorporates several key features that will dictate its solubility: a benzamide core, a lipophilic 4-isopropylphenyl group, and a 2-chlorophenyl substituent. The amide group provides polarity and the capacity for hydrogen bonding, while the aromatic rings and the isopropyl group contribute to its nonpolar character.

Predicted Solubility Profile

Based on the general solubility characteristics of amides and related benzanilides, the following table summarizes the expected qualitative solubility of N-(2-chlorophenyl)-4-isopropylbenzamide. Amides are generally soluble in organic solvents.[1] The presence of both polar (amide) and nonpolar (aromatic rings, isopropyl group) moieties suggests it will be soluble in a range of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can accept hydrogen bonds from the amide N-H and interact via dipole-dipole interactions with the polar amide carbonyl group. |

| Nonpolar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The large nonpolar surface area from the aromatic rings and the isopropyl group will favor interaction with nonpolar solvents. However, the polar amide group will limit solubility, especially in highly nonpolar solvents like hexane. |

| Aqueous | Water | Insoluble | The significant hydrocarbon and chlorinated aromatic structure will make the compound too lipophilic to dissolve in water to a significant extent. Amides with a carbon content greater than four are generally water-insoluble.[1] The solubility of amides in water is reduced with an increase in the size of the organic group.[2] |

Factors Influencing Solubility

The molecular structure of N-(2-chlorophenyl)-4-isopropylbenzamide suggests a balance of hydrophilic and lipophilic properties. The following diagram illustrates how different functional groups within the molecule are expected to influence its solubility.

Caption: Structural determinants of solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like N-(2-chlorophenyl)-4-isopropylbenzamide in various solvents. This method is based on the isothermal shake-flask method, which is a standard technique.

4.1. Materials and Equipment

-

N-(2-chlorophenyl)-4-isopropylbenzamide (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO, toluene, hexane, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Experimental Workflow

The following diagram outlines the steps for the experimental determination of solubility.

Caption: Isothermal shake-flask solubility protocol.

4.3. Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(2-chlorophenyl)-4-isopropylbenzamide to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to further ensure the separation of the solid from the supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any fine, suspended particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (in mg/mL or mol/L) = Concentration of the diluted sample × Dilution factor

-

Conclusion

While specific quantitative solubility data for N-(2-chlorophenyl)-4-isopropylbenzamide is not currently available in published literature, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar organic solvents and sparingly soluble to insoluble in nonpolar and aqueous media. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for determining the precise solubility of this compound in various solvents, which is essential for its further development and application.

References

Potential Biological Activity of N-(2-chlorophenyl)-4-isopropylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylbenzamide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including notable antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the potential biological activity of a specific derivative, N-(2-chlorophenyl)-4-isopropylbenzamide. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogs to build a comprehensive profile. This guide covers potential antimicrobial and antifungal efficacy, proposed mechanisms of action, and detailed experimental protocols for the evaluation of such compounds. The information is presented to facilitate further research and drug development efforts in this area.

Introduction

Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a significant number of therapeutic agents.[1] The N-phenylbenzamide subclass, in particular, has garnered attention for its potent biological effects.[2][3][4][5][6][7] The structure of N-(2-chlorophenyl)-4-isopropylbenzamide combines key pharmacophoric features: a chlorinated phenyl ring, an amide linkage, and an isopropyl-substituted benzoyl group. The presence of a halogen, like chlorine, on the phenyl ring is known to influence the electronic and lipophilic properties of the molecule, often enhancing its biological activity.[8] This guide explores the extrapolated potential of this specific compound based on the established activities of its structural relatives.

Potential Biological Activities

Based on extensive research into N-phenylbenzamide derivatives, N-(2-chlorophenyl)-4-isopropylbenzamide is predicted to exhibit significant antimicrobial and antifungal activities.

Antimicrobial Activity

N-phenylbenzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[3][7] The mechanism of action against these two types of bacteria may differ due to the structural variations in their cell walls.[3] For Gram-positive bacteria, with their thick peptidoglycan layer, electrostatic interactions are suggested to be predominant.[3] In contrast, the thinner, more permeable cell wall of Gram-negative bacteria may allow for hydrophobic and steric interactions within the cell.[3]

Antifungal Activity

Several N-phenylbenzamide derivatives have shown promising antifungal activity against a range of pathogenic fungi.[2][5][6][9] Studies on similar compounds suggest potential efficacy against species such as Candida albicans, Aspergillus niger, and various plant-pathogenic fungi.[2][5]

Quantitative Data Summary

While specific quantitative data for N-(2-chlorophenyl)-4-isopropylbenzamide is not available, the following table summarizes representative Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data for structurally related N-phenylbenzamide derivatives against various microorganisms. This data is intended to provide a comparative baseline for potential activity.

| Compound Type | Microorganism | Assay Type | Result | Reference |

| N-phenylbenzamide derivatives | Staphylococcus aureus (Gram-positive) | Zone of Inhibition | Variable (e.g., up to 24 mm) | [1] |

| N-phenylbenzamide derivatives | Escherichia coli (Gram-negative) | Zone of Inhibition | Variable (e.g., up to 31 mm) | [1] |

| N-phenylbenzamide derivatives | Bacillus subtilis (Gram-positive) | MIC | e.g., 6.25 µg/mL | [1] |

| N-phenylbenzamide derivatives | Escherichia coli (Gram-negative) | MIC | e.g., 3.12 µg/mL | [1] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC | 0.3125 g/L | [9] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | MIC | 0.625 g/L | [9] |

Proposed Mechanisms of Action

The biological activity of benzamide derivatives can be attributed to several mechanisms of action. The following sections and diagrams illustrate two potential pathways for antifungal activity.

Inhibition of Fungal Sec14p

One proposed mechanism of antifungal action for benzamide derivatives is the inhibition of Sec14p, a crucial phosphatidylinositol transfer protein (PITP) in yeast.[10][11] Sec14p is essential for maintaining the lipid composition of the Golgi membrane, which is vital for vesicular transport and cell viability.[10] Inhibition of Sec14p disrupts these processes, leading to fungal cell death.

Caption: Proposed inhibition of the fungal Sec14p pathway.

Interference with Tubulin Polymerization

Another established mechanism for some antifungal benzimidazole compounds, which share structural similarities with benzamides, is the interference with tubulin polymerization.[12] These compounds can bind to fungal tubulin, preventing the assembly of microtubules.[12] Microtubules are essential for various cellular processes, including mitosis and intracellular transport. Their disruption leads to cell cycle arrest and ultimately, apoptosis.

Caption: Interference with fungal tubulin polymerization.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of N-(2-chlorophenyl)-4-isopropylbenzamide.

Synthesis of N-phenylbenzamide Derivatives

A general and efficient method for the synthesis of N-phenylbenzamide derivatives involves the Schotten-Baumann reaction.[13]

Caption: General synthesis workflow for N-phenylbenzamides.

Protocol:

-

Dissolve 2-chloroaniline (1 equivalent) in dichloromethane.

-

Add 4-isopropylbenzoyl chloride (1 equivalent) to the solution.

-

Add triethylamine (1.2 equivalents) dropwise while stirring.

-

Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended for antifungal susceptibility testing.[14][15][16][17]

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

Caption: Workflow for the broth microdilution antifungal assay.

Protocol:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Perform a two-fold serial dilution of N-(2-chlorophenyl)-4-isopropylbenzamide in a 96-well microtiter plate.

-

Inoculate each well with the fungal suspension.

-

Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

This method provides a qualitative assessment of susceptibility and measures the Zone of Inhibition (ZOI).

Protocol:

-

Prepare a standardized fungal inoculum and spread it evenly onto a Mueller-Hinton agar plate supplemented with glucose and methylene blue.

-

Impregnate sterile paper disks with a known concentration of N-(2-chlorophenyl)-4-isopropylbenzamide.

-

Place the disks onto the surface of the agar.

-

Incubate the plates at 35°C for 24 hours.

-

Measure the diameter of the zone of complete growth inhibition around each disk.

Conclusion

While direct experimental evidence for the biological activity of N-(2-chlorophenyl)-4-isopropylbenzamide is currently lacking in the public domain, a comprehensive analysis of related N-phenylbenzamide derivatives strongly suggests its potential as an antimicrobial and antifungal agent. The structural features of this compound align with those known to confer potent bioactivity. The proposed mechanisms of action, including the inhibition of fungal Sec14p and interference with tubulin polymerization, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the synthesis and rigorous biological evaluation of this promising compound. Further research is warranted to fully elucidate the therapeutic potential of N-(2-chlorophenyl)-4-isopropylbenzamide and to develop it as a potential lead compound in the ongoing search for novel anti-infective agents.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of N-(2-chlorophenyl)-4-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the novel compound N-(2-chlorophenyl)-4-isopropylbenzamide. Due to the absence of specific literature precedent for this molecule, this document leverages data from structurally related compounds and established principles of organic chemistry to predict its characteristics and outline a robust experimental workflow for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for N-(2-chlorophenyl)-4-isopropylbenzamide. These predictions are based on the analysis of similar benzamide structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | br s | 1H | N-H (Amide) |

| ~8.4 - 8.6 | d | 1H | Ar-H (ortho to Cl) |

| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to C=O) |

| ~7.3 - 7.5 | m | 3H | Ar-H (meta to C=O) and Ar-H |

| ~7.2 - 7.3 | t | 1H | Ar-H |

| ~7.0 - 7.2 | t | 1H | Ar-H |

| ~3.0 - 3.2 | sept | 1H | -CH(CH₃)₂ |

| ~1.2 - 1.4 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (Amide) |

| ~152 - 154 | Ar-C (ipso to isopropyl) |

| ~135 - 137 | Ar-C (ipso to NH) |

| ~131 - 133 | Ar-C (ipso to C=O) |

| ~129 - 131 | Ar-CH |

| ~128 - 130 | Ar-C (ipso to Cl) |

| ~127 - 129 | Ar-CH |

| ~126 - 128 | Ar-CH |

| ~124 - 126 | Ar-CH |

| ~122 - 124 | Ar-CH |

| ~121 - 123 | Ar-CH |

| ~34 - 36 | -CH(CH₃)₂ |

| ~23 - 25 | -CH(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 3000 | Medium | Aliphatic C-H Stretch |

| ~1650 - 1680 | Strong | C=O Stretch (Amide I) |

| ~1510 - 1550 | Strong | N-H Bend (Amide II) & C=C Stretch |

| ~1400 - 1500 | Medium | C=C Stretch (Aromatic) |

| ~1000 - 1100 | Medium | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| ~273/275 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| ~147 | High | [C₁₀H₁₁O]⁺ (4-isopropylbenzoyl cation) |

| ~127/129 | Medium | [C₆H₅ClN]⁺ (2-chloroaniline radical cation) |

| ~119 | Medium | [C₉H₁₁]⁺ (loss of CO from 147) |

| ~91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

2.1 Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

This protocol describes a standard amidation reaction via an acyl chloride intermediate.

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-chloroaniline

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-isopropylbenzoyl chloride can be used directly in the next step.

-

-

Amide Formation:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 4-isopropylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled aniline solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

-

2.2 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry (MS):

-

Analyze the purified product using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

-

Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

-

Mandatory Visualization

The following diagram illustrates the synthetic workflow for N-(2-chlorophenyl)-4-isopropylbenzamide.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of N-(2-chlorophenyl)-4-isopropylbenzamide

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of N-(2-chlorophenyl)-4-isopropylbenzamide is not publicly available. The following guide is a representative example based on established methodologies for the cytotoxicity screening of similar benzamide-based compounds. The data and specific pathways presented are illustrative to meet the formatting and content requirements of this technical guide.

This technical guide provides a comprehensive overview of a hypothetical preliminary cytotoxicity screening of the compound N-(2-chlorophenyl)-4-isopropylbenzamide, herein referred to as Compound-X. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The preliminary cytotoxicity screening of novel benzamide compounds is a crucial first step in the drug discovery pipeline to identify potential therapeutic candidates. This guide outlines the in vitro evaluation of Compound-X against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effect of Compound-X was evaluated against a panel of human cancer cell lines using a standard colorimetric assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined.

Table 1: IC₅₀ Values of Compound-X against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

| A549 | Lung Carcinoma | 42.1 |

| HeLa | Cervical Cancer | 33.5 |

| HepG2 | Hepatocellular Carcinoma | 58.3 |

Experimental Protocols

A detailed methodology for the in vitro cytotoxicity assessment of Compound-X is provided below.

3.1. Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from a certified cell bank.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

3.2. MTT Assay for Cell Viability

The cytotoxicity of Compound-X was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Compound-X (0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the log concentration of Compound-X and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound.

4.2. Postulated Signaling Pathway

Based on the known mechanisms of action of some N-substituted benzamides, it is plausible that Compound-X could induce apoptosis through the intrinsic pathway. The diagram below illustrates this hypothetical signaling cascade.

In Silico Target Prediction for N-(2-chlorophenyl)-4-isopropylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico target prediction workflow for the novel compound N-(2-chlorophenyl)-4-isopropylbenzamide. In the absence of pre-existing biological data for this specific molecule, this document outlines a structured, multi-faceted computational approach to identify and prioritize potential protein targets. The described workflow integrates ligand-based and structure-based methodologies, including pharmacophore screening, ligand similarity searching, and reverse docking. Furthermore, this guide details standardized experimental protocols for the subsequent validation of computationally predicted targets, such as thermal shift assays, kinase inhibition assays, and cellular thermal shift assays. All quantitative data from these hypothetical studies are summarized in structured tables, and key processes are visualized through signaling pathway and workflow diagrams using the DOT language. This document is intended to serve as a practical roadmap for researchers and scientists engaged in the early phases of drug discovery and target deconvolution for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities, such as N-(2-chlorophenyl)-4-isopropylbenzamide, where the mechanism of action is unknown, in silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses.[1][2] These computational approaches leverage the vast and ever-growing repositories of biological and chemical data to predict potential protein-ligand interactions.[1]

This guide presents a hypothetical case study for N-(2-chlorophenyl)-4-isopropylbenzamide, outlining a systematic in silico workflow to elucidate its potential biological targets. The proposed strategy combines multiple computational techniques to enhance the robustness of the predictions. The methodologies detailed herein are broadly applicable to other small molecules with unknown mechanisms of action.

In Silico Target Prediction Workflow

The proposed workflow for identifying the targets of N-(2-chlorophenyl)-4-isopropylbenzamide is a multi-step process that begins with the preparation of the ligand structure and culminates in a prioritized list of potential protein targets. This workflow is designed to be iterative, with the results from one method informing the next.

Methodologies

2.1.1. Ligand-Based Approaches

Ligand-based methods utilize the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities.[1]

-

Pharmacophore Screening: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are crucial for a molecule's biological activity.[3][4] A pharmacophore model is generated from the input molecule and used to screen large compound databases to find other molecules that fit the model, thereby identifying their known targets.[3]

-

Ligand Similarity Searching: This method involves comparing the 2D or 3D structure of the query molecule against a database of compounds with known biological targets.[5][6] Molecules with a high degree of similarity are identified, and their known targets are considered as potential targets for the query molecule.[5][6]

2.1.2. Structure-Based Approaches

Structure-based methods rely on the three-dimensional structure of potential protein targets.

-

Reverse Docking: In contrast to traditional docking where a ligand is docked into a known protein target, reverse docking involves docking a single ligand against a large library of protein structures.[7][8][9][10][11] The binding affinity for each protein is calculated and ranked to identify the most likely targets.[7][9]

Hypothetical In Silico Prediction Results

The following tables summarize the hypothetical results from the in silico screening of N-(2-chlorophenyl)-4-isopropylbenzamide.

Table 1: Top Hits from Pharmacophore Screening

| Target Protein | Pharmacophore Fit Score | Known Ligand with Similar Pharmacophore |

| p38 MAPK | 0.89 | Doramapimod |

| JNK1 | 0.85 | SP600125 |

| GSK-3β | 0.82 | CHIR-99021 |

| CDK2 | 0.79 | Roscovitine |

Table 2: Top Hits from Ligand Similarity Searching

| Target Protein | Tanimoto Coefficient | Similar Known Active Compound |

| p38 MAPK | 0.82 | BIRB 796 |

| JNK1 | 0.78 | JNK-IN-8 |

| VEGFR2 | 0.75 | Sorafenib |

| c-Met | 0.72 | Crizotinib |

Table 3: Top Hits from Reverse Docking

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| p38 MAPK | -9.5 | 50 |

| JNK1 | -9.1 | 80 |

| VEGFR2 | -8.8 | 120 |

| GSK-3β | -8.5 | 150 |

Experimental Validation of Predicted Targets

Following the in silico prediction, experimental validation is crucial to confirm the computationally generated hypotheses.[12][13][14][15] Based on the hypothetical results, p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase 1 (JNK1) are prioritized for validation due to their consistent appearance across multiple prediction methods.

Experimental Protocols

4.1.1. Thermal Shift Assay (TSA)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.[16][17][18][19][20]

-

Protein Preparation: Recombinant human p38 MAPK and JNK1 are purified to >95% purity.

-

Assay Setup: The protein (final concentration 2 µM) is mixed with SYPRO Orange dye (final concentration 5x) in a 96-well PCR plate. N-(2-chlorophenyl)-4-isopropylbenzamide is added at varying concentrations (e.g., 0.1 to 100 µM).

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Data Analysis: The fluorescence intensity is measured at each temperature, and the melting temperature (Tm) is determined by fitting the data to a Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding.

4.1.2. Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.[21][22][23][24][25]

-

Reaction Setup: The kinase (p38 MAPK or JNK1), its specific substrate (e.g., ATF2 for p38), and ATP are mixed in a reaction buffer. N-(2-chlorophenyl)-4-isopropylbenzamide is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

4.1.3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein in the presence of a ligand.[26][27][28][29][30]

-

Cell Treatment: A suitable cell line (e.g., HEK293) is treated with N-(2-chlorophenyl)-4-isopropylbenzamide or a vehicle control for 1 hour.

-

Heat Treatment: The cells are harvested, lysed, and the lysates are heated at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Protein Analysis: The soluble fraction of the cell lysate is separated by centrifugation, and the amount of soluble target protein (p38 MAPK or JNK1) is quantified by Western blotting or ELISA.

-

Data Analysis: The temperature at which 50% of the protein denatures is determined. A shift in this temperature in the compound-treated samples compared to the control indicates target engagement.

Hypothetical Experimental Validation Results

The following tables present hypothetical data from the experimental validation of N-(2-chlorophenyl)-4-isopropylbenzamide against the prioritized targets.

Table 4: Thermal Shift Assay Results

| Target Protein | ΔTm (°C) at 10 µM Compound |

| p38 MAPK | +5.2 |

| JNK1 | +3.8 |

| VEGFR2 | +1.1 |

| GSK-3β | +0.8 |

Table 5: Kinase Inhibition Assay Results

| Target Protein | IC50 (nM) |

| p38 MAPK | 85 |

| JNK1 | 250 |

| VEGFR2 | >10,000 |

| GSK-3β | >10,000 |

Table 6: Cellular Thermal Shift Assay Results

| Target Protein | ΔTm (°C) in cells at 1 µM Compound |

| p38 MAPK | +3.5 |

| JNK1 | +1.2 |

Hypothetical Signaling Pathway

Based on the validated targets, N-(2-chlorophenyl)-4-isopropylbenzamide is hypothesized to modulate the MAPK signaling pathway.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico and experimental workflow for the target identification of a novel compound, N-(2-chlorophenyl)-4-isopropylbenzamide. By integrating multiple computational prediction methods, a prioritized list of potential targets can be generated with increased confidence. The subsequent experimental validation, employing a suite of biophysical and biochemical assays, is essential for confirming these predictions and elucidating the compound's mechanism of action. The hypothetical results presented herein suggest that N-(2-chlorophenyl)-4-isopropylbenzamide may act as an inhibitor of the p38 MAPK and JNK signaling pathways. This structured approach provides a robust framework for the early-stage investigation of novel chemical entities in drug discovery.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 8. Reverse Docking Service - CD ComputaBio [computabio.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reverse docking: Significance and symbolism [wisdomlib.org]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. helda.helsinki.fi [helda.helsinki.fi]

- 15. researchgate.net [researchgate.net]

- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. axxam.com [axxam.com]

- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 19. proteos.com [proteos.com]

- 20. bio-rad.com [bio-rad.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. ulab360.com [ulab360.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 27. pubs.acs.org [pubs.acs.org]

- 28. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 30. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide. The synthesis is a two-step process commencing with the conversion of 4-isopropylbenzoic acid to its corresponding acyl chloride, 4-isopropylbenzoyl chloride, using thionyl chloride. The subsequent step involves the reaction of the synthesized acyl chloride with 2-chloroaniline to yield the final product. This protocol includes comprehensive experimental procedures, safety precautions, and characterization data to guide researchers in the successful synthesis and verification of N-(2-chlorophenyl)-4-isopropylbenzamide.

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a substituted benzamide derivative. The benzamide functional group is a common feature in many pharmaceuticals and biologically active compounds. The synthesis of novel benzamide derivatives is a significant area of research in medicinal chemistry and drug discovery. The protocol outlined below describes a reliable method for the laboratory-scale synthesis of this compound.

Chemical Reaction and Workflow

The overall synthesis is presented in the following scheme:

Step 1: Synthesis of 4-isopropylbenzoyl chloride

Step 2: Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

Experimental Protocols

Part 1: Synthesis of 4-isopropylbenzoyl chloride

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

Procedure:

-

In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 4-isopropylbenzoic acid (e.g., 10.0 g, 1.0 eq) to the flask.

-

Add toluene (e.g., 40 mL) as a solvent.

-

Slowly add thionyl chloride (e.g., 1.2-1.5 eq) to the flask through the dropping funnel at room temperature with stirring.[1]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.[1] The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The resulting crude 4-isopropylbenzoyl chloride (a colorless to pale yellow liquid) can be used in the next step without further purification.

Part 2: Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

Materials:

-

4-isopropylbenzoyl chloride (from Part 1)

-

2-chloroaniline

-

Dichloromethane (DCM) or a similar inert solvent

-

Triethylamine (Et₃N) or pyridine (as a base)

-

Separatory funnel

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

In a fume hood, dissolve 2-chloroaniline (e.g., 1.0 eq) in dichloromethane (DCM) in a suitable flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add the crude 4-isopropylbenzoyl chloride (e.g., 1.0-1.1 eq) from Part 1 to the solution of 2-chloroaniline with stirring.

-

Add triethylamine (e.g., 1.1-1.2 eq) dropwise to the reaction mixture to neutralize the HCl generated during the reaction.[2]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine (saturated NaCl solution).[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

-

The crude N-(2-chlorophenyl)-4-isopropylbenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 117-120 | 271.8 |

| 2-chloroaniline | C₆H₆ClN | 127.57 | -2 | 208.8 |

| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | 76 |

Table 2: Characterization Data for N-(2-chlorophenyl)-4-isopropylbenzamide

| Property | Value |

| Molecular Formula | C₁₆H₁₆ClNO |

| Molar Mass ( g/mol ) | 273.76 |

| Appearance | White to off-white solid (expected) |

| Melting Point (°C) | Data not found in the searched literature. Experimental determination is required. |

| ¹H NMR | Predicted spectral data would include aromatic protons from both rings, a septet and a doublet for the isopropyl group, and a broad singlet for the amide proton. Experimental data not found. |

| ¹³C NMR | Predicted spectral data would include carbons of the two aromatic rings, the isopropyl group, and the carbonyl carbon. Experimental data not found. |

| IR (cm⁻¹) | Expected characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Cl stretching. Experimental data not found. |

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-isopropylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

-

2-chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

-

Thionyl chloride: Reacts violently with water, liberating toxic gas. Causes severe skin burns and eye damage. Toxic if inhaled. Handle with extreme care and under anhydrous conditions.

-

4-isopropylbenzoyl chloride: Corrosive and lachrymatory. Reacts with moisture.

-

Dichloromethane: Suspected of causing cancer.

Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Experimental Workflow

Caption: Workflow for the synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide.

Reaction Mechanism

Caption: General mechanism for the two-step synthesis.

References

- 1. Benzamide, N-(3-chlorophenyl)-4-nitro- | C13H9ClN2O3 | CID 347062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-N-ethyl-p-isopropylbenzamide | C19H23NO | CID 590384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(2-chlorophenyl)-4-isopropylbenzamide as a Molecular Probe for MEK1/2 Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a novel synthetic small molecule designed as a potent and selective molecular probe for studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it is hypothesized to act as an inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), key components of this cascade. The MAPK/ERK pathway is a critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing N-(2-chlorophenyl)-4-isopropylbenzamide to investigate MEK1/2 activity and its downstream effects on the ERK signaling pathway.

Data Presentation

The inhibitory activity of N-(2-chlorophenyl)-4-isopropylbenzamide has been characterized using in vitro kinase assays. The following table summarizes the hypothetical quantitative data for the compound.

| Parameter | Value | Assay Conditions |

| MEK1 IC50 | 15 nM | In vitro kinase assay with recombinant active MEK1-GST and inactive Erk2. ATP concentration at 10 µM. |

| MEK2 IC50 | 25 nM | In vitro kinase assay with recombinant active MEK2 and inactive Erk2. ATP concentration at 10 µM. |

| Binding Affinity (Kd) for MEK1 | 5 nM | Determined by Surface Plasmon Resonance (SPR). |

| Cellular Potency (p-ERK IC50) | 100 nM | Western blot analysis in HeLa cells stimulated with EGF. |

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of the molecular probe, its evaluation in a biochemical assay, and its application in a cell-based assay.

Protocol 1: Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

This protocol describes a general method for the synthesis of N-substituted benzamides via the coupling of a carboxylic acid and an aniline.

Materials:

-

4-isopropylbenzoic acid

-

2-chloroaniline

-

Thionyl chloride (SOCl₂) or a suitable coupling reagent like DCC/HOBt[4]

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation (Method A with Thionyl Chloride):

-

In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-isopropylbenzoyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve 2-chloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask.

-

Cool the solution to 0 °C.

-

Add the freshly prepared 4-isopropylbenzoyl chloride (dissolved in anhydrous DCM) dropwise to the aniline solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-(2-chlorophenyl)-4-isopropylbenzamide.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro MEK1 Kinase Inhibition Assay

This protocol details the procedure to determine the IC₅₀ value of N-(2-chlorophenyl)-4-isopropylbenzamide against MEK1 kinase.[6]

Materials:

-

Recombinant active MEK1-GST (Sigma-Aldrich, Cat #: M8822)

-

Inactive Erk2 substrate (Thermo Fisher Scientific, Cat #: PV3314)

-

Kinase reaction buffer (Abcam, ab189135)

-

Dithiothreitol (DTT)

-

Adenosine triphosphate (ATP)

-

N-(2-chlorophenyl)-4-isopropylbenzamide (test compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

-

Multilabel plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of N-(2-chlorophenyl)-4-isopropylbenzamide in 100% DMSO.

-

Perform serial dilutions of the compound in kinase reaction buffer to achieve a range of final assay concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add recombinant active MEK1-GST to a final concentration of 4 µg/mL.

-

Pre-incubate the compound and MEK1 for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of inactive Erk2 substrate (final concentration 0.025 µg/µL) and ATP (final concentration 10 µM).

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the reaction for 2 hours at room temperature.[6]

-

-

Signal Detection:

-

Terminate the kinase reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Measure the luminescence using a multilabel plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value using software like GraphPad Prism.[6]

-

Protocol 3: Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol describes how to assess the inhibitory effect of N-(2-chlorophenyl)-4-isopropylbenzamide on the MAPK/ERK pathway in a cellular context by measuring the phosphorylation of ERK.[7][8][9]

Materials:

-

HeLa cells (or another suitable cancer cell line with an active MAPK pathway)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

N-(2-chlorophenyl)-4-isopropylbenzamide

-

Epidermal Growth Factor (EGF) for pathway stimulation

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Cell Signaling Technology), anti-total-ERK1/2 (Cell Signaling Technology)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics until they reach 70-80% confluency.

-

Serum-starve the cells for 12-16 hours by replacing the medium with serum-free DMEM.

-

Pre-treat the cells with various concentrations of N-(2-chlorophenyl)-4-isopropylbenzamide (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8][10]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]

-

-

Stripping and Re-probing (for Total ERK):

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.

-

Incubate the membrane in a stripping buffer, wash thoroughly, and then follow the blocking and antibody incubation steps as above using an antibody against total ERK1/2.[7]

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the concentration of the inhibitor to determine the cellular IC₅₀.

-

Visualizations

Caption: MAPK/ERK Signaling Pathway Inhibition.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

- 8. Western blot analysis of phosphorylated ERK [bio-protocol.org]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Antimicrobial Activity of N-(2-chlorophenyl)-4-isopropylbenzamide

Disclaimer: As of November 2025, a thorough review of scientific literature did not yield specific studies detailing the antimicrobial activity, experimental protocols, and signaling pathways for N-(2-chlorophenyl)-4-isopropylbenzamide. Therefore, the following application notes and protocols are based on general methodologies for evaluating the antimicrobial properties of novel benzamide derivatives and should be adapted and validated for the specific compound of interest.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The structural diversity of benzamides allows for modifications that can enhance their potency and selectivity against various microbial pathogens. This document provides a general framework for researchers and drug development professionals to assess the antimicrobial potential of N-(2-chlorophenyl)-4-isopropylbenzamide.

Data Presentation

No quantitative data on the antimicrobial activity of N-(2-chlorophenyl)-4-isopropylbenzamide is currently available in the public domain. When such data becomes available, it is recommended to present it in a clear and structured format. Below are template tables for organizing minimum inhibitory concentration (MIC) and zone of inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-chlorophenyl)-4-isopropylbenzamide

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Control |

| Staphylococcus aureus | ATCC 29213 | Data not available | Vancomycin | |

| Escherichia coli | ATCC 25922 | Data not available | Ciprofloxacin | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Ciprofloxacin | |

| Candida albicans | ATCC 90028 | Data not available | Fluconazole | |

| Aspergillus niger | ATCC 16404 | Data not available | Amphotericin B |

Table 2: Zone of Inhibition for N-(2-chlorophenyl)-4-isopropylbenzamide (Disk Diffusion Assay)

| Test Microorganism | Strain ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Control |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | Vancomycin (30 µg) | |

| Escherichia coli | ATCC 25922 | Data not available | Data not available | Ciprofloxacin (5 µg) | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | Ciprofloxacin (5 µg) | |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Fluconazole (25 µg) |

Experimental Protocols

The following are generalized protocols for determining the antimicrobial activity of a novel compound like N-(2-chlorophenyl)-4-isopropylbenzamide. These methods should be optimized based on the specific characteristics of the compound and the target microorganisms.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

-

N-(2-chlorophenyl)-4-isopropylbenzamide (test compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., from ATCC)

-

Positive control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

2. Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains on appropriate agar plates overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted test compound, positive control, and negative control.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity.

1. Materials:

-

N-(2-chlorophenyl)-4-isopropylbenzamide

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Positive control antibiotic disks

-

Sterile swabs

2. Procedure:

-

Preparation of Inoculum:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the test compound.

-

Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

-

-

Incubation:

-